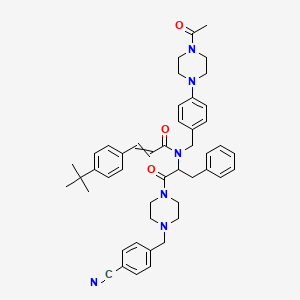

(Rac)-ACT-451840

Description

Properties

CAS No. |

1984890-99-4 |

|---|---|

Molecular Formula |

C47H54N6O3 |

Molecular Weight |

751.0 g/mol |

IUPAC Name |

(E)-N-[[4-(4-acetylpiperazin-1-yl)phenyl]methyl]-3-(4-tert-butylphenyl)-N-[(2S)-1-[4-[(4-cyanophenyl)methyl]piperazin-1-yl]-1-oxo-3-phenylpropan-2-yl]prop-2-enamide |

InChI |

InChI=1S/C47H54N6O3/c1-36(54)50-28-30-51(31-29-50)43-21-16-41(17-22-43)35-53(45(55)23-18-37-14-19-42(20-15-37)47(2,3)4)44(32-38-8-6-5-7-9-38)46(56)52-26-24-49(25-27-52)34-40-12-10-39(33-48)11-13-40/h5-23,44H,24-32,34-35H2,1-4H3/b23-18+/t44-/m0/s1 |

InChI Key |

BQZUYCCCNXOADJ-TVNMEPFQSA-N |

Isomeric SMILES |

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)CN([C@@H](CC3=CC=CC=C3)C(=O)N4CCN(CC4)CC5=CC=C(C=C5)C#N)C(=O)/C=C/C6=CC=C(C=C6)C(C)(C)C |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)CN(C(CC3=CC=CC=C3)C(=O)N4CCN(CC4)CC5=CC=C(C=C5)C#N)C(=O)C=CC6=CC=C(C=C6)C(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of ACT-451840: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ACT-451840 is a promising antimalarial candidate that emerged from a phenotypic screening of a phenylalanine-based compound library. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of ACT-451840, a potent inhibitor of Plasmodium falciparum with a novel mechanism of action. The document details the experimental protocols for key in vitro and in vivo assays, presents a comprehensive summary of its biological activity and pharmacokinetic profile in tabular format, and visualizes the discovery workflow and proposed mechanism of action using diagrams.

Discovery of ACT-451840

ACT-451840 was identified through a phenotypic screening campaign targeting the intraerythrocytic stages of Plasmodium falciparum. The starting point for the discovery was a series of phenylalanine-based compounds which exhibited antimalarial activity through an unknown mechanism of action[1]. Optimization of a screening hit led to the selection of ACT-451840 for further development. This compound demonstrated potent activity against both drug-sensitive and resistant strains of P. falciparum[2].

The discovery process can be visualized as a multi-step workflow, beginning with the initial screen and progressing through lead optimization to identify the final clinical candidate.

Chemical Synthesis of ACT-451840

The chemical synthesis of ACT-451840 is a multi-step process. The detailed synthetic scheme is provided in the supplementary information of the publication "Characterization of Novel Antimalarial Compound ACT-451840: Preclinical Assessment of Activity and Dose–Efficacy Modeling" in PLOS Medicine. The synthesis involves the coupling of key building blocks to construct the final complex molecule.

(Note: The following is a generalized representation of a potential synthetic approach based on the available information. The actual detailed synthesis protocol should be referenced from the supplementary materials of the cited paper.)

Biological Activity

In Vitro Activity

ACT-451840 exhibits potent, low nanomolar activity against the asexual blood stages of various P. falciparum strains, including those resistant to current antimalarial drugs. It is also active against the sexual stages (gametocytes) of the parasite, which are responsible for transmission to mosquitoes.

| Parameter | P. falciparum Strain | Value | Reference |

| IC50 (Asexual Stages) | NF54 (sensitive) | 0.4 nM | [2][3][4] |

| K1 (chloroquine-resistant) | 0.3 nM | ||

| Dd2 (multidrug-resistant) | 0.7 nM | ||

| IC90 (Asexual Stages) | NF54 (sensitive) | 0.6 nM | |

| IC99 (Asexual Stages) | NF54 (sensitive) | 1.2 nM | |

| IC50 (Male Gamete Formation) | - | 5.89 nM | |

| IC50 (Oocyst Development) | - | 30 nM |

In Vivo Efficacy

The in vivo efficacy of ACT-451840 has been demonstrated in murine models of malaria.

| Parameter | Murine Model | Value | Reference |

| ED90 | P. falciparum in humanized SCID mice | 3.7 mg/kg | |

| ED90 | P. berghei infected mice | 13 mg/kg | |

| Curative Dose | P. berghei infected mice | 300 mg/kg (3 consecutive days) |

Pharmacokinetic Properties

Pharmacokinetic studies have been conducted in preclinical models.

| Parameter | Species | Dose | Value | Reference |

| Tmax | Mouse | 10 mg/kg (oral) | 2 h | |

| Cmax | Mouse | 10 mg/kg (oral) | 150 ng/mL | |

| AUC | Mouse | 10 mg/kg (oral) | 600 ng·h/mL |

Experimental Protocols

In Vitro Antimalarial Activity Assay ([3H]-Hypoxanthine Incorporation)

This assay determines the 50% inhibitory concentration (IC50) of a compound against the asexual erythrocytic stages of P. falciparum.

-

Parasite Culture: P. falciparum is cultured in human erythrocytes in RPMI 1640 medium supplemented with human serum or Albumax at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

-

Drug Dilution: Test compounds are serially diluted in culture medium in a 96-well plate.

-

Incubation: Synchronized ring-stage parasites are added to the wells at a defined parasitemia and hematocrit. The plates are incubated for 48 hours under the same conditions as the parasite culture.

-

Radiolabeling: [3H]-hypoxanthine is added to each well, and the plates are incubated for an additional 24 hours.

-

Harvesting and Measurement: The cells are harvested onto glass fiber filters, and the incorporated radioactivity is measured using a scintillation counter.

-

Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

In Vivo Efficacy in a Murine Malaria Model (P. berghei)

This protocol assesses the in vivo antimalarial activity of a compound in mice infected with the rodent malaria parasite Plasmodium berghei.

-

Infection: Mice are infected intraperitoneally with P. berghei-parasitized red blood cells.

-

Drug Administration: The test compound is formulated in a suitable vehicle and administered orally or by another relevant route to the infected mice for a defined period (e.g., four consecutive days).

-

Parasitemia Monitoring: Thin blood smears are prepared from the tail blood of each mouse daily, stained with Giemsa, and the percentage of infected red blood cells (parasitemia) is determined by microscopy.

-

Data Analysis: The efficacy of the compound is expressed as the dose required to suppress parasitemia by 90% (ED90) compared to the vehicle-treated control group.

Mechanism of Action

The precise mechanism of action of ACT-451840 is still under investigation, but it is known to be novel and distinct from existing antimalarial drugs. The compound is a potent inhibitor of parasite growth and does not show cross-resistance with artemisinin-resistant strains, as evidenced by its activity against kelch13 (K13) propeller mutation C580Y, which is a marker for artemisinin resistance.

Conclusion

ACT-451840 represents a significant advancement in the field of antimalarial drug discovery. Its novel mechanism of action, potent activity against drug-resistant parasite strains, and efficacy against transmissible stages make it a promising candidate for further clinical development. The data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals working on the next generation of antimalarial therapies.

References

- 1. Discovery and Characterization of ACT-451840: an Antimalarial Drug with a Novel Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of Novel Antimalarial Compound ACT-451840: Preclinical Assessment of Activity and Dose–Efficacy Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of Novel Antimalarial Compound ACT-451840: Preclinical Assessment of Activity and Dose-Efficacy Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

Next-Generation Therapies: A Technical Guide to Novel Antimalarial Compounds Targeting Plasmodium falciparum

For Researchers, Scientists, and Drug Development Professionals

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the urgent development of new antimalarial agents with novel mechanisms of action. This technical guide provides an in-depth overview of promising next-generation antimalarial compounds, detailing their efficacy, mechanisms of action, and the experimental protocols used for their evaluation. The information is tailored for researchers, scientists, and drug development professionals in the field of malaria therapeutics.

INE963: A Potent, Fast-Acting Imidazothiadiazole Derivative

INE963 is a novel 5-aryl-2-amino-imidazothiadiazole (ITD) derivative that has shown significant promise as a potent, fast-acting, and long-lasting antimalarial candidate.[1] Developed by Novartis in collaboration with Medicines for Malaria Venture (MMV), INE963 is currently in early clinical trials and has demonstrated the potential for a single-dose cure for uncomplicated malaria.[2][3]

Core Novelty

The primary innovation of INE963 lies in its unique chemical scaffold, which confers potent activity against a wide range of drug-resistant P. falciparum strains.[4] A key feature of INE963 is its high barrier to the development of resistance.[3] While its precise molecular target is currently under investigation, its efficacy against parasites resistant to existing drug classes suggests a novel mechanism of action.

Data Presentation

The following tables summarize the key quantitative data for INE963, demonstrating its efficacy and selectivity.

Table 1: In Vitro Efficacy of INE963 against Plasmodium Species

| Parasite Strain/Isolate | EC50 (nM) | Reference(s) |

| P. falciparum 3D7 | 3.0 - 6.0 | |

| P. falciparum (Brazilian clinical isolates) | 2.0 | |

| P. vivax (Brazilian clinical isolates) | 3.0 | |

| P. falciparum (Ugandan clinical isolates) | 0.4 | |

| >15 Drug-Resistant P. falciparum Lines | 0.5 - 15 |

Table 2: In Vivo Efficacy of INE963 in a P. falciparum-Humanized Mouse Model

| Dose (mg/kg) | Dosing Regimen | Parasitemia Reduction (%) | Outcome | Reference(s) |

| 30 | Four oral doses | >99.9% at day 5 | Complete cure (no recrudescence at day 60) | |

| 30 | Single oral dose | Not specified | Fully curative | |

| 15, 20 | Single oral dose | >99.9% at day 5 | Not specified |

Table 3: In Vitro Selectivity and Cytotoxicity of INE963

| Human Cell Line/Kinase | IC50/CC50 (µM) | Assay Type | Reference(s) |

| HepG2 | 6.7 | Cytotoxicity | |

| K562 | 6.0 | Cytotoxicity | |

| MT4 | 4.9 | Cytotoxicity | |

| Haspin Kinase | 5.5 | Kinase Inhibition | |

| FLT3 Kinase | 3.6 | Kinase Inhibition |

Experimental Protocols

This assay determines the 50% inhibitory concentration (IC50) of a compound against the asexual blood stages of P. falciparum.

-

Parasite Culture: Asexual blood stages of P. falciparum (e.g., 3D7 strain) are maintained in continuous culture with human erythrocytes in RPMI-1640 medium supplemented with L-glutamine, HEPES, hypoxanthine, gentamicin, and 0.5% Albumax II. Cultures are synchronized at the ring stage.

-

Assay Setup: Serial dilutions of the test compound are prepared in culture medium in a 96-well plate. A synchronized parasite culture at 2% parasitemia and 2% hematocrit is added to each well.

-

Incubation: The plate is incubated for 72 hours at 37°C in a gassed chamber (5% CO₂, 5% O₂, 90% N₂).

-

Lysis and Staining: After incubation, SYBR Green I lysis buffer is added to each well, and the plate is incubated in the dark at room temperature for 1 hour.

-

Data Acquisition and Analysis: Fluorescence is measured using a plate reader (excitation: 485 nm, emission: 530 nm). IC50 values are calculated by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

This protocol evaluates the efficacy of an antimalarial compound in a living organism.

-

Animal Model: Severe combined immunodeficient (SCID) mice are engrafted with human erythrocytes.

-

Infection: The humanized mice are infected intravenously with P. falciparum-parasitized human red blood cells.

-

Treatment: When parasitemia reaches a predetermined level (e.g., 1-3%), the compound is administered orally.

-

Monitoring: Parasitemia is monitored daily by microscopic examination of Giemsa-stained blood smears.

-

Outcome Assessment: The primary outcomes are the clearance of parasites from the blood and the prevention of recrudescence over a defined follow-up period (e.g., 60 days).

Mandatory Visualization

MED6-189: A Dual-Action Kalihinol Analog

MED6-189 is a synthetic analog of the kalihinol family of isocyanoterpene natural products. It has emerged as a promising antimalarial candidate due to its potent activity against both drug-sensitive and drug-resistant strains of P. falciparum.

Core Novelty

The key innovation of MED6-189 is its dual mechanism of action, which involves the disruption of two essential parasite pathways: the apicoplast and vesicular trafficking. This dual-targeting approach is believed to be a key factor in its high efficacy and its ability to overcome drug resistance.

Data Presentation

Table 4: In Vitro Efficacy of MED6-189 against P. falciparum

| Parameter | Value | Cell Line/Strain | Reference(s) |

| IC50 | 17.23 nM (± 0.95) | P. falciparum 3D7 |

Experimental Protocols

The dual mechanism of action of MED6-189 was elucidated through a multi-omics approach.

-

Transcriptional Analysis (RNA-seq): P. falciparum cultures were treated with MED6-189, and RNA was extracted at various time points to analyze changes in gene expression.

-

Cellular Localization: Fluorescence microscopy was used with transgenic parasite lines expressing fluorescently tagged proteins to observe the co-localization of MED6-189 with specific organelles, such as the apicoplast.

-

Drug-Drug Interaction Studies: The interaction of MED6-189 with other antimalarials with known mechanisms of action was assessed to identify synergistic or antagonistic effects, providing clues about its target pathway.

-

Genetic Analysis: P. falciparum mutants with reduced susceptibility to MED6-189 were generated and their genomes were sequenced to identify mutations in potential target genes, such as PfSec13, which is involved in vesicular trafficking.

Mandatory Visualization

Novel Compounds Targeting Key Parasite Enzymes

Recent research has identified several novel compounds that target essential enzymes in P. falciparum, opening new avenues for antimalarial drug development.

PfPI4K Inhibitors (Imidazopyrazines)

Phosphatidylinositol 4-kinase (PI4K) is a crucial enzyme for the parasite's survival and has been identified as a promising drug target. A class of compounds known as imidazopyrazines has been shown to inhibit PfPI4K, demonstrating activity against multiple life stages of the parasite.

Table 5: In Vitro Efficacy of PfPI4K Inhibitors

| Compound | IC50 (nM) | Target Strain/Enzyme | Reference(s) |

| Imidazopyrazine (general class) | 27 - 70 | Multiple drug-resistant strains | |

| KDU691 | 220 | Gametocytes | |

| UCT943 | 23 | P. vivax PI4K (PvPI4K) |

-

Enzyme Source: Recombinant PfPI4K is expressed and purified.

-

Assay Principle: The kinase activity is measured by quantifying the phosphorylation of the substrate phosphatidylinositol. This can be done using various methods, such as radiolabeling with [γ-³²P]ATP or using a luminescence-based assay that measures ATP depletion.

-

Procedure: The recombinant enzyme is incubated with the substrate, ATP, and varying concentrations of the inhibitor.

-

Data Analysis: The amount of product formed (phosphorylated substrate) or ATP consumed is measured, and the IC50 value of the inhibitor is determined.

PfAcAS Inhibitors

Acetyl-CoA synthetase (PfAcAS) has been identified as a druggable target in P. falciparum. Two compounds, MMV019721 and MMV084978, have been shown to inhibit this enzyme.

-

Target Identification: Resistant parasite lines were generated by exposing them to the compounds. Whole-genome sequencing of these resistant parasites revealed mutations in the PfAcAS gene.

-

Genetic Validation: Genome editing techniques were used to introduce the identified mutations into drug-sensitive parasites, confirming that these mutations were sufficient to confer resistance.

-

Biochemical Validation: Recombinant PfAcAS was expressed and purified. In vitro biochemical assays were then performed to demonstrate that the compounds directly inhibit the enzyme's activity.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. Discovery and Preclinical Pharmacology of INE963, a Potent and Fast-Acting Blood-Stage Antimalarial with a High Barrier to Resistance and Potential for Single-Dose Cures in Uncomplicated Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

A Technical Guide to the Development of Phenylalanine-Based Antimalarial Drugs

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The rise of drug-resistant Plasmodium falciparum strains presents a formidable challenge to global health, necessitating the discovery and development of new antimalarials with novel mechanisms of action. Phenylalanine-based compounds have emerged as a highly promising class of therapeutics. These agents primarily act by inhibiting the parasite's cytosolic phenylalanyl-tRNA synthetase (PfcFRS), an enzyme essential for protein synthesis. This inhibition leads to the rapid death of the parasite across multiple life cycle stages, including the blood, liver, and transmission stages. This technical guide provides an in-depth overview of the core principles, key compound data, and detailed experimental protocols central to the development of these next-generation antimalarials.

Introduction: The Need for Novel Antimalarials

Malaria remains a leading cause of morbidity and mortality worldwide, with the efficacy of frontline artemisinin-based combination therapies (ACTs) increasingly threatened by parasite resistance. This evolving challenge underscores the urgent need for new drugs that are effective against resistant strains and act on novel biological targets. One such validated target is the parasite's protein synthesis machinery, specifically the aminoacyl-tRNA synthetases (aaRSs), which are essential for cell growth and viability.[1] The significant structural differences between parasite and human aaRSs allow for the development of highly selective inhibitors. Among these, inhibitors of phenylalanyl-tRNA synthetase (FRS) have shown exceptional promise, demonstrating the potential for single-dose cures in preclinical models.[1][2]

Core Mechanism: Targeting Parasite Phenylalanyl-tRNA Synthetase (PfcFRS)

The primary mechanism of action for the leading phenylalanine-based antimalarials, such as bicyclic azetidines, is the potent and selective inhibition of the cytosolic phenylalanyl-tRNA synthetase (PfcFRS).[3] This enzyme is responsible for the crucial first step in protein synthesis: attaching phenylalanine to its cognate transfer RNA (tRNAPhe).

The inhibition is competitive with L-phenylalanine, one of the three substrates required for the aminoacylation reaction.[4] The inhibitor binds to the active site on the α-subunit of the enzyme, occupying the L-Phe binding site and an adjacent auxiliary pocket. This binding event physically blocks the natural substrate from entering the active site, thereby preventing the formation of Phe-tRNAPhe. The halt in the supply of this essential building block stalls ribosomal protein synthesis, leading to a rapid cessation of cell growth and parasite death.

Caption: Mechanism of PfcFRS inhibition by phenylalanine-based drugs.

Lead Compounds and In Vitro Activity

A leading class of PfcFRS inhibitors is the bicyclic azetidines. These compounds exhibit potent, multi-stage activity and high selectivity for the parasite enzyme over its human counterpart. The quantitative data for a representative lead compound, BRD7929, are summarized below.

| Compound | Target | P. falciparum Strain | Assay Type | EC50 / IC50 | Human cFRS IC50 | Selectivity Index (SI) | Reference |

| BRD7929 | PfcFRS | Dd2 (Resistant) | Growth Inhibition | 5 nM | >25,000 nM | >5000 | |

| BRD7929 | PfcFRS | 3D7 (Sensitive) | Growth Inhibition | 9 nM | >25,000 nM | >2777 | |

| BRD7929 | PfcFRS | - | Enzyme Inhibition | 23 nM | >25,000 nM | >1086 | |

| BRD3914 | PfcFRS | Dd2 (Resistant) | Growth Inhibition | 13 nM | Not Reported | Not Reported |

-

EC50 (Half maximal Effective Concentration): Concentration of a drug that gives half-maximal response.

-

IC50 (Half maximal Inhibitory Concentration): Concentration of an inhibitor where the response (or binding) is reduced by half.

-

Selectivity Index (SI): Ratio of cytotoxic concentration (or IC50 against human target) to antiplasmodial concentration (IC50/EC50). A higher SI indicates greater selectivity for the parasite.

Key Experimental Protocols

Standardized protocols are essential for the systematic evaluation of new antimalarial candidates. This section details the core methodologies for assessing efficacy, cytotoxicity, and target engagement.

5.1 General Antimalarial Drug Discovery Workflow

The development pipeline for a new antimalarial drug follows a multi-stage screening cascade, progressing from high-throughput in vitro screens to rigorous in vivo evaluation.

Caption: A typical workflow for antimalarial drug discovery.

5.2 In Vitro Antimalarial Efficacy Assay (SYBR Green I Method)

This assay is a simple, robust, and widely used fluorescence-based method to determine the 50% inhibitory concentration (IC50) of compounds against asexual blood-stage P. falciparum. It relies on the fluorescent dye SYBR Green I, which intercalates with DNA, to quantify parasite proliferation.

Methodology:

-

Preparation: Asynchronously growing P. falciparum cultures are diluted to 0.5% parasitemia and 2% hematocrit in complete RPMI-1640 medium.

-

Drug Plating: Test compounds are serially diluted in a 96-well plate. A positive control (e.g., Chloroquine) and a negative control (vehicle) are included.

-

Incubation: 200 µL of the parasite suspension is added to each well of the drug-plated 96-well plate. The plate is incubated for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).

-

Lysis and Staining: 100 µL of lysis buffer containing SYBR Green I dye is added to each well. The plate is incubated in the dark at room temperature for 1-24 hours.

-

Fluorescence Reading: The fluorescence is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

Data Analysis: Fluorescence readings are converted to percentage of parasite growth inhibition relative to the drug-free control wells. The IC50 value is calculated by fitting the data to a sigmoidal dose-response curve using appropriate software.

Caption: Workflow for the SYBR Green I in vitro antimalarial assay.

5.3 In Vitro Cytotoxicity Assay (MTT Method)

This colorimetric assay determines a compound's toxicity against a mammalian cell line (e.g., human liver hepatocellular carcinoma, HepG2) to assess its selectivity. It measures the metabolic activity of viable cells via the reduction of the yellow tetrazolium salt MTT to purple formazan crystals.

Methodology:

-

Cell Seeding: HepG2 cells are seeded into a 96-well plate at a density of 1x10⁴ cells/well and incubated for 18-24 hours at 37°C with 5% CO₂ to allow for adherence.

-

Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compound. Cells are incubated for another 24-72 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 3-4 hours.

-

Formazan Solubilization: The supernatant is carefully removed, and 100-150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured on a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control wells. The 50% cytotoxic concentration (CC50) is determined from the resulting dose-response curve.

5.4 In Vivo Efficacy Assay (4-Day Suppressive Test)

The Peters' 4-day suppressive test is the standard primary in vivo assay to evaluate the efficacy of a potential antimalarial compound in a murine model.

Methodology:

-

Infection: Swiss albino mice (typically groups of 5) are inoculated intraperitoneally (i.p.) or intravenously (i.v.) with red blood cells parasitized with Plasmodium berghei (e.g., 1x10⁷ infected RBCs).

-

Treatment: Treatment begins 2-4 hours post-infection. The test compound is administered once daily for four consecutive days (Days 0 to 3) via the desired route (e.g., oral gavage or subcutaneous injection). A vehicle control group and a positive control group (e.g., Chloroquine at 10 mg/kg) are included.

-

Parasitemia Monitoring: On Day 4 post-infection, thin blood smears are prepared from the tail vein of each mouse. The smears are stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopic examination.

-

Data Analysis: The average parasitemia of the treated groups is compared to the vehicle control group. The percentage of parasite growth suppression is calculated using the formula: % Suppression = [ (A - B) / A ] * 100, where A is the mean parasitemia in the control group and B is the mean parasitemia in the treated group. The ED50 (50% effective dose) can be determined by testing multiple dose levels.

5.5 Biochemical Target Engagement Assay (PfcFRS Inhibition)

Confirming that a compound inhibits the intended enzyme target is a critical step in development. For FRS inhibitors, this is typically done using an aminoacylation assay that measures the formation of the charged tRNA product. A common method detects the pyrophosphate (PPi) released during the first step of the reaction (amino acid activation).

Methodology:

-

Reaction Setup: A reaction mixture is prepared in a 96- or 384-well plate containing recombinant PfcFRS enzyme, L-phenylalanine, ATP, and a suitable buffer (e.g., Tris-HCl, MgCl₂, KCl).

-

Inhibitor Addition: The test compound is added at various concentrations to the reaction wells.

-

Reaction Initiation: The reaction is initiated by the addition of the substrates.

-

PPi Detection: After a set incubation period, a detection reagent (e.g., a luciferase-based PPi detection kit) is added. This reagent enzymatically converts the generated PPi into a luminescent or fluorescent signal.

-

Signal Measurement: The signal is read using a plate reader.

-

Data Analysis: The signal intensity is proportional to enzyme activity. The percentage of inhibition is calculated relative to a no-inhibitor control, and the IC50 value is determined from the dose-response curve.

Conclusion and Future Directions

Phenylalanine-based antimalarials that target the parasite's phenylalanyl-tRNA synthetase represent a major advancement in the field. Lead compounds like the bicyclic azetidines demonstrate potent, multi-stage activity and a high degree of selectivity, attributes that are critical for the next generation of antimalarial therapies. Their novel mechanism of action makes them effective against current drug-resistant parasite strains.

Future research will focus on optimizing the pharmacokinetic and safety profiles of these lead compounds to ensure they are suitable for clinical use, particularly the stringent requirements for single-dose cures. The detailed protocols and workflows presented in this guide provide a robust framework for researchers to advance these promising compounds through the preclinical development pipeline, with the ultimate goal of delivering a new, effective, and accessible treatment to combat malaria.

References

- 1. researchgate.net [researchgate.net]

- 2. Diversity-oriented synthesis yields novel multistage antimalarial inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bicyclic pyrrolidine inhibitors of Toxoplasma gondii phenylalanine t-RNA synthetase with antiparasitic potency in vitro and brain exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BRD7929 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

(S)-ACT-451840: A Technical Overview of its Activity Against Asexual Blood Stages of Plasmodium falciparum

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical activity of (S)-ACT-451840, a potent antimalarial candidate, against the asexual blood stages of Plasmodium falciparum. The document summarizes key quantitative data, details experimental methodologies, and presents a visual representation of the in vitro drug screening workflow.

Core Compound Information

(S)-ACT-451840, chemically known as (S,E)-N-(4-(4-acetylpiperazin-1-yl)benzyl)-3-(4-(tert-butyl)phenyl)-N-(1-(4-(4-cyanobenzyl)piperazin-1-yl)-1-oxo-3-phenylpropan-2-yl)acrylamide, is the S-enantiomer of the initial racemic compound.[1] The focus on the S-enantiomer was a strategic decision during lead optimization to avoid racemic mixtures.

In Vitro Activity against Plasmodium falciparum

(S)-ACT-451840 demonstrates potent, low nanomolar activity against both drug-sensitive and drug-resistant strains of P. falciparum.[2][3][4][5] Its efficacy is comparable to or exceeds that of established antimalarials like artesunate and chloroquine in in vitro assays. The compound is characterized by a rapid onset of action, affecting all asexual blood stages of the parasite, including rings, trophozoites, and schizonts.

Table 1: In Vitro Potency (IC₅₀) of (S)-ACT-451840 against Various P. falciparum Strains

| Parasite Strain | Resistance Profile | Mean IC₅₀ (nM) | Standard Deviation (nM) |

| NF54 | Drug-Sensitive | 0.4 | ± 0.0 |

| K1 | Chloroquine-Resistant | Not explicitly quantified in the provided results, but stated as active. | - |

| Other Drug-Resistant Isolates | Various | Almost equally active as against NF54 | - |

Table 2: In Vitro Inhibitory Concentrations of (S)-ACT-451840 against P. falciparum NF54

| Parameter | Mean Concentration (nM) | Standard Deviation (nM) |

| IC₅₀ | 0.4 | ± 0.0 |

| IC₉₀ | 0.6 | ± 0.0 |

| IC₉₉ | 1.2 | ± 0.0 |

Ex Vivo Activity

The potent activity of (S)-ACT-451840 has also been confirmed in ex vivo assays against fresh clinical isolates of both P. falciparum and P. vivax, demonstrating its potential for broad antimalarial efficacy.

Table 3: Ex Vivo Potency (Median IC₅₀) of (S)-ACT-451840 against Clinical Isolates

| Parasite Species | Median IC₅₀ (nM) | Range (nM) | Number of Isolates (n) |

| P. falciparum | 2.5 | 0.9–9.0 | 27 |

| P. vivax | 3.0 | 0.5–16.8 | 34 |

In Vivo Efficacy

In vivo studies in murine models infected with both human and rodent malaria parasites have underscored the significant therapeutic potential of orally administered (S)-ACT-451840.

Table 4: In Vivo Efficacy of (S)-ACT-451840 in Murine Malaria Models

| Parasite Species | Mouse Model | Parameter | Value | 95% Confidence Interval |

| P. falciparum | Not specified | ED₉₀ (mg/kg) | 3.7 | 3.3–4.9 mg/kg |

| P. berghei | Not specified | ED₉₀ (mg/kg) | 13 | 11–16 mg/kg |

Mechanism of Action

The precise molecular target and signaling pathway of (S)-ACT-451840 remain novel and are not yet fully elucidated. It is known to act rapidly on all asexual blood stages, a characteristic it shares with artemisinin derivatives. However, its mechanism is distinct from that of artemisinins and other existing antimalarials.

Experimental Protocols

In Vitro [³H]-Hypoxanthine Incorporation Assay

This assay is a standard method for determining the antiplasmodial activity of compounds against P. falciparum in vitro.

-

Parasite Culture: P. falciparum strains are maintained in continuous culture in human red blood cells (RBCs) in a complete medium.

-

Drug Preparation: The test compound, (S)-ACT-451840, is serially diluted to the desired concentrations.

-

Assay Setup: Asynchronous parasite cultures are diluted to a specific parasitemia and hematocrit. The parasite suspension is then added to 96-well plates containing the pre-diluted compound.

-

Incubation: The plates are incubated for 48 hours under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

-

Radiolabeling: [³H]-hypoxanthine is added to each well, and the plates are incubated for an additional 24 hours.

-

Harvesting and Measurement: The cells are harvested onto glass-fiber filters, and the incorporated radioactivity is measured using a scintillation counter.

-

Data Analysis: The 50% inhibitory concentration (IC₅₀) is calculated by fitting the dose-response data to a sigmoidal curve.

Caption: In Vitro [³H]-Hypoxanthine Incorporation Assay Workflow.

In Vivo Efficacy Study in Murine Models

These studies are crucial for evaluating the therapeutic efficacy of a compound in a living organism.

-

Animal Model: Immunodeficient mice (e.g., SCID) are engrafted with human RBCs to support the growth of P. falciparum, or standard mouse strains are used for P. berghei infection.

-

Infection: Mice are infected with a standardized inoculum of parasites.

-

Drug Administration: (S)-ACT-451840 is formulated in a suitable vehicle and administered orally to the infected mice, typically once daily for a set number of days.

-

Monitoring: Parasitemia is monitored daily by microscopic examination of Giemsa-stained thin blood smears.

-

Data Analysis: The effective dose that reduces parasitemia by 90% (ED₉₀) is determined by comparing the parasitemia in treated groups to that in a vehicle-treated control group.

References

- 1. Discovery and Characterization of ACT-451840: an Antimalarial Drug with a Novel Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Discovery and Characterization of ACT-451840: an Antimalarial Drug with a Novel Mechanism of Action. [folia.unifr.ch]

- 4. Characterization of Novel Antimalarial Compound ACT-451840: Preclinical Assessment of Activity and Dose-Efficacy Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Investigating the Gametocytocidal Effects of ACT-451840: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of resistance to frontline antimalarial drugs necessitates the development of novel therapeutic agents that not only target the asexual blood stages of Plasmodium falciparum but also the sexual stages, known as gametocytes, which are responsible for transmission to mosquitoes. ACT-451840, a piperazine-containing compound, has emerged as a promising candidate with potent activity against both asexual and sexual stages of the parasite.[1][2] This technical guide provides an in-depth overview of the gametocytocidal effects of ACT-451840, compiling key quantitative data, detailed experimental protocols, and visualizations of experimental workflows and relevant biological pathways.

Data Presentation: In Vitro and Ex Vivo Activity of ACT-451840

The following tables summarize the key quantitative data on the efficacy of ACT-451840 against various stages of P. falciparum.

| Parameter | Strain | IC50 Value | Standard Deviation/Range | Reference |

| Asexual Stage Inhibition | NF54 | 0.4 nM | ± 0.0 nM | [2][3] |

| Male Gamete Formation Inhibition | NF54 | 5.89 nM | ± 1.80 nM | [1] |

| Female Gamete Formation | NF54 | No activity observed up to 20 µM |

Table 1: In Vitro Activity of ACT-451840 against P. falciparum

| Assay | Parameter | IC50 Value | Range | Reference |

| Standard Membrane Feeding Assay (SMFA) | Oocyst Development Inhibition | 30 nM | 23–39 nM |

Table 2: Transmission-Blocking Activity of ACT-451840

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are synthesized from multiple sources to provide a comprehensive guide for researchers.

In Vitro Asexual Stage Susceptibility Assay

This assay determines the 50% inhibitory concentration (IC50) of a compound against the asexual blood stages of P. falciparum.

Materials:

-

P. falciparum culture (e.g., NF54 strain)

-

Human red blood cells (RBCs)

-

Complete culture medium (e.g., RPMI-1640 with supplements)

-

[³H]-hypoxanthine

-

Test compound (ACT-451840) and control drugs

-

96-well microplates

Procedure:

-

Synchronize parasite cultures to the ring stage.

-

Prepare serial dilutions of ACT-451840 and control drugs.

-

In a 96-well plate, add 50 µL of parasite culture (1% parasitemia, 2% hematocrit) to each well.

-

Add 50 µL of the drug dilutions to the respective wells.

-

Incubate the plate for 48 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

-

Add 25 µL of [³H]-hypoxanthine (0.5 µCi/well) to each well.

-

Incubate for an additional 24 hours.

-

Harvest the cells onto a glass-fiber filter and measure the incorporated radioactivity using a liquid scintillation counter.

-

Calculate IC50 values by fitting the data to a sigmoidal dose-response curve.

Male Gamete Formation Inhibition Assay (Exflagellation Assay)

This assay assesses the ability of a compound to inhibit the formation of male gametes from mature male gametocytes.

Materials:

-

Mature P. falciparum gametocyte culture (Stage V)

-

Ookinete medium (RPMI 1640 supplemented with 25 mM HEPES, 50 mg/L hypoxanthine, 2 g/L sodium bicarbonate, 100 µM xanthurenic acid, and 10% A+ human serum)

-

Test compound (ACT-451840)

-

Microscope with video recording capabilities

Procedure:

-

Incubate mature gametocyte cultures with various concentrations of ACT-451840 for 24-48 hours.

-

To induce exflagellation, centrifuge 200 µL of the treated culture, discard the supernatant, and resuspend the pellet in 5 µL of ookinete medium.

-

Transfer the suspension to a microscope slide.

-

Observe and record exflagellation centers (clusters of motile male gametes) for 20 minutes using a microscope.

-

Quantify the number of exflagellation centers per field of view.

-

Calculate the percentage of inhibition relative to a vehicle-treated control.

Female Gametocyte Viability Assay (Pfs25 Expression)

This assay evaluates the viability of female gametocytes by detecting the expression of the female gamete surface protein, Pfs25, after drug treatment.

Materials:

-

Mature P. falciparum gametocyte culture (Stage V)

-

Test compound (ACT-451840)

-

Antibody against Pfs25 conjugated to a fluorescent dye (e.g., Cy3)

-

Fluorescence microscope

Procedure:

-

Incubate mature gametocyte cultures with various concentrations of ACT-451840 for 24 hours.

-

Induce gametogenesis by decreasing the temperature and adding xanthurenic acid.

-

Add the fluorescently labeled anti-Pfs25 antibody to the culture.

-

Incubate for 1 hour to allow antibody binding.

-

Wash the cells to remove unbound antibody.

-

Observe and quantify the percentage of fluorescently labeled female gametes using a fluorescence microscope.

Standard Membrane Feeding Assay (SMFA)

The SMFA is the gold standard for assessing the transmission-blocking potential of a compound by measuring its effect on oocyst development in mosquitoes.

Materials:

-

Mature P. falciparum gametocyte culture (Stage V)

-

Test compound (ACT-451840)

-

Anopheles mosquitoes (e.g., Anopheles stephensi)

-

Membrane feeding apparatus with a water-jacketed glass feeder

-

Human serum and red blood cells

-

Mercurochrome solution

Procedure:

-

Prepare a blood meal containing mature gametocytes, human serum, and red blood cells.

-

Add serial dilutions of ACT-451840 to the blood meal mixtures.

-

Starve mosquitoes for at least 5 hours prior to feeding.

-

Allow mosquitoes to feed on the blood meal through an artificial membrane for 15-20 minutes. The feeder is maintained at 37°C.

-

Separate the fed mosquitoes and maintain them on a sugar solution for 7-10 days to allow for oocyst development.

-

Dissect the midguts of the mosquitoes in a drop of mercurochrome solution.

-

Count the number of oocysts per midgut under a microscope.

-

Calculate the percentage of inhibition in oocyst prevalence and intensity compared to a control group fed with untreated blood.

Visualizations

Experimental Workflows

Caption: Workflow for in vitro gametocytocidal assays of ACT-451840.

Caption: Workflow for the Standard Membrane Feeding Assay (SMFA).

Signaling Pathways

The precise molecular target and signaling pathway of ACT-451840 in P. falciparum gametocytes have not yet been fully elucidated. Resistance studies in asexual stages suggest an interaction with the P. falciparum multidrug resistance protein 1 (PfMDR1). However, the downstream effects in gametocytes are unknown. The following diagram illustrates the general process of gametocytogenesis and gamete formation, highlighting the stages where ACT-451840 has demonstrated an inhibitory effect.

Caption: Gametocytogenesis and points of inhibition by ACT-451840.

Conclusion

ACT-451840 demonstrates potent gametocytocidal activity, particularly against male gamete formation, and significantly inhibits oocyst development in mosquitoes. This dual activity against both asexual and sexual stages of P. falciparum makes it a strong candidate for further development as a transmission-blocking antimalarial. The detailed protocols and compiled data in this guide serve as a valuable resource for researchers working on the preclinical and clinical evaluation of ACT-451840 and other novel antimalarial compounds. Future research should focus on elucidating the specific molecular mechanism of action of ACT-451840 in gametocytes to aid in the development of next-generation transmission-blocking strategies.

References

- 1. Characterization of Novel Antimalarial Compound ACT-451840: Preclinical Assessment of Activity and Dose–Efficacy Modeling | Medicines for Malaria Venture [mmv.org]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of Novel Antimalarial Compound ACT-451840: Preclinical Assessment of Activity and Dose–Efficacy Modeling - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preclinical Characterization of Novel Antimalarials

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the essential stages and methodologies involved in the preclinical characterization of novel antimalarial drug candidates. The emergence and spread of drug-resistant Plasmodium parasites necessitate the continuous development of new therapeutic agents with novel mechanisms of action.[1][2] A rigorous preclinical evaluation is critical to identify promising compounds with the potential for clinical success, ensuring they are potent, safe, and possess favorable pharmacokinetic properties.[3][4]

In Vitro and Ex Vivo Characterization

The initial phase of characterization focuses on assessing a compound's intrinsic activity against the parasite, elucidating its mechanism of action, and evaluating its potential for resistance.

Antiplasmodial Activity Profiling

A primary goal is to determine the compound's potency against various life cycle stages of the most virulent human malaria parasite, Plasmodium falciparum.[5] This includes activity against:

-

Asexual Blood Stages: The stage responsible for clinical symptoms of malaria.

-

Gametocytes: The sexual stages responsible for transmission from human to mosquito.

-

Liver Stages (Exo-erythrocytic Forms): The initial, clinically silent stage of infection in the liver.

Activity is also assessed against a panel of drug-sensitive and drug-resistant parasite strains to identify cross-resistance patterns early in the discovery process.

Table 1: Representative In Vitro Antiplasmodial Activity Data

| Compound | Target Stage | P. falciparum Strain | IC₅₀ (nM) [a] | Resistance Index (RI) [b] |

| MMV693183 | Asexual Blood Stage | NF54 (Sensitive) | 3.5 | - |

| Asexual Blood Stage | K1 (Multidrug-Resistant) | 4.2 | 1.2 | |

| Gametocyte (Stage V) | NF54 | 15 | - | |

| Chloroquine | Asexual Blood Stage | 3D7 (Sensitive) | ~20 | - |

| Asexual Blood Stage | Dd2 (Resistant) | ~250 | 12.5 | |

| Artemisinin | Asexual Blood Stage | 3D7 (Sensitive) | ~5 | - |

| Asexual Blood Stage | K13 Mutant (Resistant) | ~15 | 3.0 |

[a] IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that inhibits 50% of parasite growth or viability. [b] Resistance Index (RI) = IC₅₀ of resistant strain / IC₅₀ of sensitive strain.

Mechanism of Action (MoA) and Target Identification

Understanding how a compound kills the parasite is crucial for its development. Key approaches include:

-

In Vitro Resistance Selection and Whole-Genome Analysis: Parasites are cultured under increasing drug pressure to select for resistant mutants. Sequencing the genomes of these mutants can identify genetic changes in the drug's target or resistance pathways.

-

Thermal Proteome Profiling (TPP): This method identifies protein targets by measuring changes in protein thermal stability upon compound binding.

-

Metabolomic Profiling: Measures changes in the parasite's metabolite levels after drug treatment to identify disrupted metabolic pathways.

-

Time-of-Death Assays: Determines the specific point in the parasite's intra-erythrocytic life cycle at which the drug exerts its primary effect.

Resistance Profiling

The potential for resistance development is a critical liability. Preclinical assessment involves:

-

Screening against known resistant strains: Testing compounds against parasite lines with known resistance markers (e.g., mutations in pfcrt, pfmdr1, kelch13) provides initial insights into potential cross-resistance.

-

Frequency of Resistance Selection: Quantifying how quickly resistance emerges in vitro helps to rank compounds. A low frequency of resistance is a highly desirable attribute.

In Vivo Efficacy Assessment

Promising compounds from in vitro studies are advanced to in vivo models to evaluate their efficacy in a whole-organism system.

Rodent Malaria Models

The most common starting point is the use of rodent malaria parasites, such as Plasmodium berghei, in mice. The standard assay is the 4-day suppressive test ("Peters test"), which assesses the compound's ability to reduce parasite growth over a four-day treatment period.

Humanized Mouse Models

To test compounds directly against P. falciparum, immunodeficient mice engrafted with human red blood cells are used. These models provide a more clinically relevant assessment of efficacy.

Table 2: Representative In Vivo Efficacy Data (P. berghei Mouse Model)

| Compound | Dosing Route | Dose (mg/kg, daily for 4 days) | Parasitemia Reduction (%) | ED₅₀ (mg/kg) [c] | ED₉₀ (mg/kg) [d] |

| Compound X | Oral (PO) | 25 | 99.5 | 5.2 | 15.1 |

| Subcutaneous (SC) | 10 | 98.2 | 1.8 | 6.5 | |

| Chloroquine | Oral (PO) | 5 | >99 | ~1.5 | ~4.0 |

[c] ED₅₀ (Effective dose, 50%) is the dose required to suppress parasitemia by 50% relative to an untreated control. [d] ED₉₀ (Effective dose, 90%) is the dose required to suppress parasitemia by 90% relative to an untreated control.

ADME and Pharmacokinetic Profiling

A compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties determine its exposure and half-life in the body, which are critical for effective treatment. Early in vitro ADME assessment helps to filter out compounds with poor drug-like properties.

Table 3: Representative In Vitro ADME & Physicochemical Properties

| Parameter | Assay | Compound Y | Desired Outcome |

| Solubility | Aqueous Solubility (pH 7.4) | 75 µM | > 10 µM |

| Permeability | Caco-2 A→B | 15 x 10⁻⁶ cm/s | > 5 x 10⁻⁶ cm/s |

| Metabolic Stability | Human Liver Microsomes (t½) | 45 min | > 30 min |

| Plasma Protein Binding | Human Plasma | 92% bound | < 99% bound |

| CYP Inhibition | CYP3A4 IC₅₀ | > 20 µM | > 10 µM |

Pharmacokinetic (PK) studies, typically in mice, measure how the drug concentration changes in the blood over time after administration. These data are essential for correlating drug exposure with efficacy and for predicting human dosage regimens.

Mandatory Visualizations

Caption: High-level workflow for preclinical antimalarial drug discovery.

Caption: A typical in vitro screening cascade for hit-to-lead progression.

Caption: Workflow for the 4-day suppressive in vivo efficacy test.

Experimental Protocols

Protocol 1: In Vitro Asexual Blood Stage Activity Assay (SYBR Green I-Based)

This protocol determines the IC₅₀ of a compound against the asexual erythrocytic stages of P. falciparum.

1. Materials:

-

Complete parasite culture medium (RPMI 1640, L-glutamine, HEPES, hypoxanthine, sodium bicarbonate, Albumax II).

-

Synchronized ring-stage P. falciparum culture (e.g., 3D7 strain) at 0.5% parasitemia and 2% hematocrit.

-

Test compounds serially diluted in DMSO and then culture medium.

-

96-well black, clear-bottom microplates.

-

Lysis buffer with SYBR Green I dye (2X concentration).

-

Plate reader with fluorescence detection (Excitation: 485 nm, Emission: 530 nm).

2. Methodology:

-

Add 100 µL of complete medium to all wells of a 96-well plate. Add 100 µL of the highest drug concentration to the first column and perform a 2-fold serial dilution across the plate.

-

Add 100 µL of the parasite culture to each well. Include "no drug" (parasite only) and "no parasite" (uninfected RBCs) controls.

-

Place the plate in a modular incubation chamber, gas with 5% CO₂, 5% O₂, 90% N₂, and incubate at 37°C for 72 hours.

-

After incubation, add 100 µL of lysis buffer containing SYBR Green I to each well.

-

Incubate the plate in the dark at room temperature for 1-2 hours.

-

Read the fluorescence on a plate reader.

-

Calculate the percent inhibition for each concentration relative to the "no drug" control and determine the IC₅₀ value using a non-linear regression model (e.g., four-parameter logistic curve).

Protocol 2: In Vivo 4-Day Suppressive Test

This protocol assesses the in vivo efficacy of a test compound in a murine malaria model.

1. Materials:

-

Female NMRI mice (18-20 g).

-

Plasmodium berghei ANKA strain.

-

Test compound formulated in an appropriate vehicle (e.g., 7% Tween-80, 3% ethanol in water).

-

Dosing syringes and gavage needles (for oral administration).

-

Microscope slides and Giemsa stain.

2. Methodology:

-

Infection (Day 0): Infect mice intravenously or intraperitoneally with 1x10⁷ P. berghei-infected red blood cells (iRBCs).

-

Treatment (Day 0 to Day 3): Two hours post-infection, administer the first dose of the test compound. Continue dosing once daily for a total of four consecutive days. A vehicle control group and a positive control group (e.g., chloroquine) must be included.

-

Monitoring (Day 4): On Day 4, prepare thin blood smears from a tail snip of each mouse.

-

Parasitemia Determination: Stain the smears with Giemsa and determine the percentage of iRBCs by light microscopy (count at least 1,000 total RBCs).

-

Data Analysis: Calculate the average parasitemia for each group. The percent suppression is calculated as: 100 - [(Mean Parasitemia of Treated Group / Mean Parasitemia of Vehicle Group) x 100].

-

ED₅₀ and ED₉₀ values are determined by plotting percent suppression against the log of the dose.

Protocol 3: In Vitro Metabolic Stability Assay (Liver Microsomes)

This protocol evaluates the rate at which a compound is metabolized by liver enzymes, providing an estimate of its metabolic clearance.

1. Materials:

-

Pooled human liver microsomes (HLM).

-

NADPH regenerating system (NRS).

-

Phosphate buffer (pH 7.4).

-

Test compound (1 µM final concentration).

-

Positive control compound with known metabolism (e.g., Verapamil).

-

Acetonitrile with an internal standard for protein precipitation.

-

LC-MS/MS system for analysis.

2. Methodology:

-

Prepare a master mix of the test compound in phosphate buffer.

-

Pre-warm HLM and the master mix at 37°C for 5 minutes.

-

Initiate the reaction by adding the pre-warmed NRS. A parallel reaction without NRS serves as a negative control.

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to cold acetonitrile containing an internal standard.

-

Centrifuge the samples to precipitate the proteins.

-

Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

-

Plot the natural log of the percentage of compound remaining versus time.

-

The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as: t½ = 0.693 / k.

References

- 1. Antimalarial Drug Resistance and Novel Targets for Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pure.psu.edu [pure.psu.edu]

- 3. Antimalarial drug discovery: progress and approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Drug Development Strategies for Malaria: With the Hope for New Antimalarial Drug Discovery—An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review [frontiersin.org]

The Spectrum of Activity of ACT-451840 Against Plasmodium vivax: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ACT-451840 is a promising antimalarial candidate from a novel chemical class with potent activity against multiple species of Plasmodium, including the challenging pathogen Plasmodium vivax. This document provides a comprehensive technical overview of the spectrum of activity of ACT-451840, with a specific focus on its efficacy against P. vivax. It includes a compilation of quantitative data from preclinical studies, detailed experimental methodologies for key assays, and visual representations of experimental workflows and the compound's activity profile. This guide is intended to serve as a resource for researchers and drug development professionals engaged in the field of antimalarial discovery and development.

Introduction

The emergence and spread of drug resistance in Plasmodium species, particularly P. falciparum and, increasingly, P. vivax, pose a significant threat to global malaria control and elimination efforts. There is an urgent need for novel antimalarial agents with new mechanisms of action. ACT-451840, a piperazine-containing compound, has emerged as a lead candidate due to its potent and rapid activity against multiple life cycle stages of the malaria parasite.[1][2] This technical guide synthesizes the available preclinical data on the spectrum of activity of ACT-451840, with a particular emphasis on its performance against clinical isolates of P. vivax.

Quantitative Spectrum of Activity

The antiparasitic activity of ACT-451840 has been evaluated against various Plasmodium species and life cycle stages. The following tables summarize the key quantitative data from in vitro, ex vivo, and in vivo studies.

Table 1: In Vitro and Ex Vivo Activity of ACT-451840 against Asexual Blood Stages of Plasmodium spp.

| Plasmodium Species | Strain/Isolates | Assay Type | Potency Metric | Value | Reference |

| P. vivax | Clinical Isolates (n=34) from Papua, Indonesia | Ex vivo | Median IC50 | 3.0 nM (Range: 0.5–16.8 nM) | [3] |

| P. falciparum | NF54 (drug-sensitive) | In vitro | Mean IC50 (± SD) | 0.4 (± 0.0) nM | [3] |

| P. falciparum | Clinical Isolates (n=27) from Papua, Indonesia | Ex vivo | Median IC50 | 2.5 nM (Range: 0.9–9.0 nM) | [3] |

| P. berghei | - | In vitro/Ex vivo | IC50 | 13.5 nM |

Table 2: In Vivo Efficacy of ACT-451840 in Murine Malaria Models

| Plasmodium Species | Mouse Model | Efficacy Metric | Value (95% Confidence Interval) | Reference |

| P. falciparum | - | ED90 | 3.7 mg/kg (3.3–4.9 mg/kg) | |

| P. berghei | - | ED90 | 13 mg/kg (11–16 mg/kg) |

Table 3: Activity of ACT-451840 against Sexual Stages of P. falciparum

| Activity Assessed | Potency Metric | Value (± SD) | Reference |

| Prevention of male gamete formation | IC50 | 5.89 (± 1.80) nM | |

| Blockade of oocyst development in mosquitoes | IC50 | 30 nM (Range: 23–39 nM) |

Experimental Protocols

Ex Vivo Drug Susceptibility Testing of P. vivax Clinical Isolates (Schizont Maturation Test)

The determination of the IC50 of ACT-451840 against P. vivax clinical isolates was performed using a modified Schizont Maturation Test (SMT). This ex vivo assay assesses the ability of the parasite to mature from the ring stage to the schizont stage in the presence of the drug.

Methodology:

-

Blood Sample Collection: Venous blood is collected from patients with acute, uncomplicated P. vivax malaria.

-

Leukocyte Depletion: White blood cells are removed from the blood sample, typically by filtration through a CF11 cellulose column, to prevent interference with the assay.

-

Preparation of Parasite Suspension: The infected red blood cells (iRBCs) are washed and resuspended in a suitable culture medium (e.g., McCoy's 5A medium supplemented with human serum). The hematocrit is adjusted to a final concentration (e.g., 2%).

-

Drug Plate Preparation: ACT-451840 is serially diluted in the culture medium and dispensed into a 96-well microtiter plate. A drug-free control well is included.

-

Incubation: The parasite suspension is added to each well of the pre-dosed plate. The plate is then incubated at 37°C in a candle jar or a controlled gas environment for a duration sufficient for schizont maturation (typically 35-42 hours).

-

Assay Termination and Reading: After incubation, thin blood smears are prepared from each well, stained with Giemsa, and examined microscopically. The number of schizonts per 200 asexual parasites is counted.

-

Data Analysis: The schizont count is plotted against the drug concentration. The 50% inhibitory concentration (IC50), the concentration at which a 50% reduction in schizont maturation is observed compared to the drug-free control, is determined by non-linear regression analysis.

In Vitro Drug Susceptibility Testing of P. falciparum ([3H]-Hypoxanthine Incorporation Assay)

The in vitro activity of ACT-451840 against laboratory-adapted strains of P. falciparum is commonly assessed using the [3H]-hypoxanthine incorporation assay, which measures the inhibition of parasite nucleic acid synthesis.

Methodology:

-

Parasite Culture: A synchronous culture of P. falciparum (typically at the ring stage) is maintained in human erythrocytes in a complete culture medium (e.g., RPMI-1640 supplemented with AlbuMAX or human serum).

-

Drug Plate Preparation: Serial dilutions of ACT-451840 are prepared in the culture medium and added to a 96-well microtiter plate.

-

Incubation with Drug: The parasite culture is diluted to a defined parasitemia and hematocrit and added to the drug plate. The plate is incubated for a specified period (e.g., 24-48 hours) under controlled atmospheric conditions (low O2, high CO2).

-

Radiolabeling: [3H]-hypoxanthine is added to each well, and the plate is incubated for a further period (e.g., 24 hours) to allow for incorporation into the parasite's nucleic acids.

-

Harvesting and Scintillation Counting: The cells are harvested onto a filter mat, and the amount of incorporated radioactivity is measured using a liquid scintillation counter.

-

Data Analysis: The counts per minute (CPM) are plotted against the drug concentration, and the IC50 value is calculated using a suitable regression model.

Visualizations

Mechanism of Action and Signaling Pathways

The precise mechanism of action of ACT-451840 has not yet been fully elucidated and is described as novel. As such, a detailed signaling pathway diagram cannot be provided at this time.

Experimental and Logical Relationship Diagrams

Conclusion

ACT-451840 demonstrates potent activity against the asexual blood stages of Plasmodium vivax, with a median IC50 of 3.0 nM against clinical isolates. This level of potency is comparable to its activity against multidrug-resistant P. falciparum. Furthermore, the compound's efficacy in in vivo models and its activity against the sexual and transmission stages of P. falciparum underscore its potential as a versatile new antimalarial agent. The data presented in this technical guide support the continued development of ACT-451840 as a potential component of future antimalarial combination therapies for the treatment of both P. falciparum and P. vivax malaria. The novel mechanism of action of ACT-451840 makes it a particularly valuable candidate in the face of growing resistance to existing drugs. Further clinical evaluation is warranted to fully establish its therapeutic potential.

References

- 1. An analytical method for assessing stage-specific drug activity in Plasmodium vivax malaria: implications for ex vivo drug susceptibility testing | PVIVAX [vivaxmalaria.org]

- 2. Discovery and Characterization of ACT-451840: an Antimalarial Drug with a Novel Mechanism of Action. [folia.unifr.ch]

- 3. ris.cdu.edu.au [ris.cdu.edu.au]

Unraveling the Novel Mode of Action of ACT-451840: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the global fight against malaria, the emergence and spread of drug-resistant Plasmodium parasites necessitate the urgent development of novel therapeutics with new mechanisms of action. ACT-451840 is a promising antimalarial candidate that has demonstrated potent activity against multiple life cycle stages of both drug-sensitive and drug-resistant strains of Plasmodium falciparum and Plasmodium vivax.[1][2][3] The novelty of ACT-451840 lies in its distinct mode of action, which differs from currently available antimalarial drugs, including artemisinin derivatives.[4][5] This technical guide provides an in-depth overview of the data and experimental approaches that have elucidated the unique pharmacological profile of ACT-451840.

Quantitative Efficacy Data

The antiparasitic activity of ACT-451840 has been extensively characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data, demonstrating the compound's potency against various parasite forms and in different experimental models.

In Vitro Activity against P. falciparum Asexual Blood Stages

| Strain | Sensitivity Profile | IC50 (nM) | Reference Compound | IC50 (nM) |

| NF54 | Drug-Sensitive | 0.4 ± 0.0 | Artesunate | 3.7 ± 0.5 |

| K1 | Chloroquine-Resistant | 0.3 | Chloroquine | 11 ± 2.1 |

| Various | Drug-Resistant Panel | < 10 | Pyrimethamine | 18 ± 0.8 |

Data presented as mean ± standard deviation where available.

Activity against Sexual Stages and Transmission

| Assay | Parameter | IC50 (nM) |

| Male Gamete Formation (Exflagellation) | Inhibition of exflagellation | 5.89 ± 1.80 |

| Oocyst Development in Mosquitoes | Inhibition of oocyst density | 30 (range: 23-39) |

| Oocyst Prevalence in Mosquitoes | Inhibition of oocyst prevalence | 104 |

Data from in vitro and ex vivo assays.

In Vivo Efficacy in Murine Models

| Murine Model | Plasmodium Species | Efficacy Metric | Dose (mg/kg) |

| Humanized SCID Mouse | P. falciparum | ED90 | 3.7 (95% CI: 3.3-4.9) |

| Standard Mouse Model | P. berghei | ED90 | 13 (95% CI: 11-16) |

| Standard Mouse Model | P. berghei | Curative Dose (3 days) | 300 |

ED90 represents the dose required to achieve 90% parasite clearance.

Elucidating the Novel Mode of Action: Experimental Workflow

The novelty of ACT-451840's mode of action was established through a phenotypic drug discovery approach. The exact molecular target of ACT-451840 is yet to be fully elucidated; however, its unique activity profile across the parasite's life cycle distinguishes it from existing antimalarials. The following diagram illustrates the logical workflow employed to characterize its novel mechanism.

Caption: Workflow for characterizing the novel mode of action of ACT-451840.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections provide summaries of the core experimental protocols used to characterize ACT-451840.

In Vitro Asexual Stage Activity: [³H]-Hypoxanthine Incorporation Assay

This assay is the gold standard for determining the 50% inhibitory concentration (IC50) of antimalarial compounds against the asexual blood stages of P. falciparum.

Principle: The assay measures the parasite's ability to incorporate radiolabeled hypoxanthine, a precursor for nucleic acid synthesis. Inhibition of parasite growth leads to a reduction in [³H]-hypoxanthine incorporation.

Methodology:

-

Parasite Culture: Asynchronous or synchronized P. falciparum cultures are maintained in human erythrocytes at a defined parasitemia and hematocrit.

-

Drug Dilution: ACT-451840 is serially diluted in culture medium and added to 96- or 384-well plates.

-

Incubation: Parasite culture is added to the drug-containing plates and incubated for 24-48 hours under standard gas conditions (5% CO₂, 5% O₂, 90% N₂).

-

Radiolabeling: [³H]-hypoxanthine is added to each well, and the plates are incubated for an additional 24 hours.

-

Harvesting and Measurement: The cells are harvested, and the incorporated radioactivity is measured using a scintillation counter.

-

Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Caption: Workflow for the [³H]-Hypoxanthine Incorporation Assay.

Transmission-Blocking Activity: Male Gamete Formation (Exflagellation) Assay

This assay assesses the effect of a compound on the viability and function of male gametocytes, a critical step in parasite transmission to the mosquito vector.

Principle: Mature male gametocytes, upon stimulation (a drop in temperature and increase in pH), undergo exflagellation, releasing motile male gametes. The number of exflagellation centers is quantified.

Methodology:

-

Gametocyte Culture: P. falciparum gametocytes are cultured to maturity (Stage V).

-

Compound Incubation: Mature gametocyte cultures are incubated with various concentrations of ACT-451840.

-

Stimulation of Exflagellation: The culture is stimulated to induce exflagellation, typically by a decrease in temperature.

-

Quantification: The number of exflagellation centers is counted under a microscope.

-

Data Analysis: The IC50 for the inhibition of exflagellation is determined.

In Vivo Efficacy in a Humanized Mouse Model

This model provides a more clinically relevant assessment of a compound's efficacy against the human parasite P. falciparum.

Principle: Immunodeficient mice are engrafted with human erythrocytes, allowing for the propagation of P. falciparum blood stages. The reduction in parasitemia following drug treatment is measured.

Methodology:

-

Mouse Model: NOD-scid IL2Rγnull mice are engrafted with human red blood cells.

-

Infection: The humanized mice are infected with P. falciparum.

-

Drug Administration: ACT-451840 is administered orally at various doses.

-

Monitoring Parasitemia: Blood smears are taken at regular intervals to determine the percentage of infected erythrocytes.

-

Data Analysis: The effective dose required to reduce parasitemia by 90% (ED90) is calculated.

Caption: Workflow for In Vivo Efficacy in a Humanized Mouse Model.

Conclusion

ACT-451840 represents a significant advancement in the pipeline of new antimalarial drugs. Its novelty is defined by a unique, broad-spectrum activity profile against multiple life cycle stages of the malaria parasite, including those responsible for clinical disease and transmission. While the precise molecular target remains an active area of investigation, the comprehensive characterization of its phenotypic effects has firmly established its distinct and novel mode of action. The data and experimental frameworks presented in this guide underscore the robust preclinical evaluation of ACT-451840 and provide a foundation for its continued development as a much-needed new tool in the global effort to eradicate malaria.

References

Initial In Vitro Evaluation of (Rac)-ACT-451840 Efficacy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial in vitro evaluation of (Rac)-ACT-451840, a potent antimalarial compound with a novel mode of action. The data presented herein summarizes its broad spectrum of activity against multiple life cycle stages of Plasmodium falciparum and Plasmodium vivax, highlighting its potential as a next-generation antimalarial agent.

Quantitative In Vitro Efficacy Data

The in vitro potency of ACT-451840 was assessed against drug-sensitive and drug-resistant strains of P. falciparum, as well as clinical isolates of P. vivax. The compound demonstrates sub-nanomolar to low nanomolar activity across various parasite stages.

Table 1: In Vitro Activity of ACT-451840 against Asexual Blood Stages of Plasmodium falciparum

| Parasite Strain | Resistance Profile | IC50 (nM) [SD] |

| NF54 | Drug-Sensitive | 0.4 [± 0.0][1][2][3][4][5] |

| K1 | Chloroquine, Pyrimethamine, Proguanil Resistant | Not specified |

| W2 | Chloroquine, Pyrimethamine, Cycloguanil, Quinine Resistant | Not specified |

| TM90-C2B | Artemisinin Resistant | Not specified |

| 3D7 | - | Not specified |

IC50 (50% inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro. SD: Standard Deviation.

Table 2: In Vitro Activity of ACT-451840 against Sexual Stages of Plasmodium falciparum

| Activity Assessed | IC50 (nM) [Range/SD] |

| Male Gamete Formation Prevention | 5.89 [± 1.80] |

| Oocyst Development Blockade in Mosquito | 30 [23-39] |

Table 3: Ex Vivo Drug Susceptibility of Clinical Isolates

| Parasite Species | Number of Isolates | Median IC50 (nM) |

| P. falciparum | 27 | Not specified |

| P. vivax | 34 | Not specified |

Experimental Protocols

The primary method utilized for determining the in vitro antimalarial activity of ACT-451840 against asexual blood stages was the [³H]-hypoxanthine incorporation assay.

[³H]-Hypoxanthine Incorporation Assay

This assay measures the inhibition of parasite growth by quantifying the incorporation of radiolabeled hypoxanthine, a crucial precursor for nucleic acid synthesis in Plasmodium.

Materials:

-

Plasmodium falciparum culture-adapted isolates (e.g., NF54)

-

Complete culture medium (RPMI 1640, AlbuMAX II, hypoxanthine, etc.)

-

Human red blood cells

-

ACT-451840 and control compounds (e.g., artesunate, chloroquine)

-

[³H]-hypoxanthine

-

96-well microtiter plates

-

Cell harvester and scintillation counter

Workflow:

Mechanism of Action and Signaling Pathway

While the precise molecular target of ACT-451840 is still under investigation, its efficacy against multiple life cycle stages of the malaria parasite suggests a novel mechanism of action distinct from existing antimalarials. The compound is fast-acting and demonstrates activity against both asexual and sexual stages, a dual action that is critical for both treating the disease and preventing its transmission.

The logical relationship of its multi-stage activity can be visualized as follows:

Summary and Conclusion

The initial in vitro evaluation of this compound demonstrates its potent and broad-spectrum antimalarial activity. The compound effectively inhibits the proliferation of asexual blood stages of P. falciparum, including drug-resistant strains, at sub-nanomolar concentrations. Furthermore, its activity against the sexual stages of the parasite, by preventing male gamete formation and blocking oocyst development in the mosquito, highlights its potential to reduce malaria transmission. These promising in vitro characteristics, combined with a favorable safety profile in preclinical studies, underscore the potential of ACT-451840 as a valuable new tool in the global effort to combat malaria. Further investigation into its precise mechanism of action is warranted to fully elucidate its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Characterization of Novel Antimalarial Compound ACT-451840: Preclinical Assessment of Activity and Dose–Efficacy Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of Novel Antimalarial Compound ACT-451840: Preclinical Assessment of Activity and Dose–Efficacy Modeling | Medicines for Malaria Venture [mmv.org]

- 4. Characterization of Novel Antimalarial Compound ACT-451840: Preclinical Assessment of Activity and Dose-Efficacy Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of Novel Antimalarial Compound ACT-451840: Preclinical Assessment of Activity and Dose-Efficacy Modeling. - TROPIQ [tropiq.nl]

Methodological & Application

Application Notes and Protocols: (Rac)-ACT-451840 In Vivo Efficacy in Murine Models

These application notes provide a comprehensive overview of the in vivo efficacy of (Rac)-ACT-451840, a novel antimalarial compound, in murine models of malaria. The protocols and data presented are intended for researchers, scientists, and drug development professionals working on antimalarial drug discovery.

Introduction

This compound is a potent antimalarial compound from a new chemical class with a novel mechanism of action.[1][2] It has demonstrated significant activity against multiple life cycle stages of Plasmodium falciparum and Plasmodium vivax.[3][4] Preclinical evaluation in murine models is a critical step in determining the therapeutic potential of new antimalarial candidates. This document outlines the in vivo efficacy of ACT-451840 in two key murine malaria models: a P. falciparum humanized mouse model and a P. berghei rodent malaria model.[5] The compound shows rapid onset of action and is active against both asexual and sexual stages of the parasite, suggesting its potential to not only treat malaria but also block its transmission.

Quantitative Efficacy Data

The in vivo and in vitro efficacy of ACT-451840 has been characterized against different Plasmodium species and life cycle stages. The following tables summarize the key quantitative data.

Table 1: In Vivo Efficacy of ACT-451840 in Murine Models

| Murine Model | Parasite Species | Dosing Regimen | Efficacy Endpoint | Result | 95% Confidence Interval |

| Humanized Mouse Model | P. falciparum | Oral, once daily for 4 days | ED₉₀ | 3.7 mg/kg | 3.3–4.9 mg/kg |

| Rodent Model | P. berghei | Oral, once or twice daily | ED₉₀ | 13 mg/kg | 11–16 mg/kg |

ED₉₀: 90% effective dose, the dose that produces 90% of the maximal antimalarial activity.

Table 2: In Vitro and Ex Vivo Activity of ACT-451840

| Assay Type | Parasite Species | Strain/Isolates | Efficacy Endpoint | Result | Standard Deviation/Range |

| In Vitro | P. falciparum | NF54 (drug-sensitive) | IC₅₀ | 0.4 nM | ± 0.0 nM |

| Ex Vivo | P. falciparum | Clinical Isolates | Median IC₅₀ | 2.5 nM | 0.9–9.0 nM |

| Ex Vivo | P. vivax | Clinical Isolates | Median IC₅₀ | 3.0 nM | 0.5–16.8 nM |

| In Vitro Gametocytocidal | P. falciparum | - | IC₅₀ (male gamete formation) | 5.89 nM | ± 1.80 nM |

| In Vitro Transmission-Blocking | P. falciparum | - | IC₅₀ (oocyst development) | 30 nM | 23–39 nM |